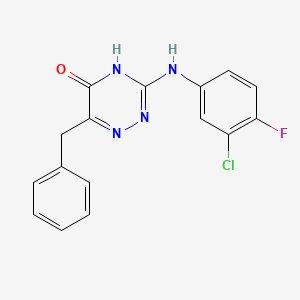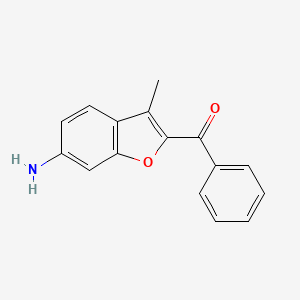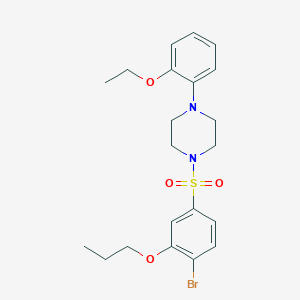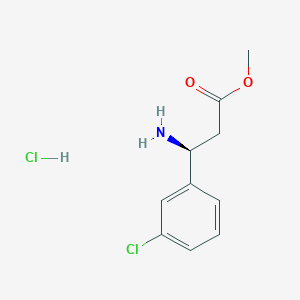
6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives often involves reactions between various amino compounds and halides, or through condensation processes involving fluoroanilines and thioureas, resulting in compounds with significant biological activities (Bawazir & Abdel-Rahman, 2018). Another approach includes the reaction of chloro- or fluoro-substituted benzothiazoles with thioureas to form triazine derivatives (Sareen et al., 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction methods, revealing that such molecules crystallize in specific space groups with extensive intermolecular hydrogen bonding, which is crucial for their biological activities (Hwang et al., 2006).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that modulate their chemical properties and enhance their biological activities. The presence of fluorine and chlorine atoms is essential for activity, as demonstrated in studies showing significant antimicrobial properties against a range of organisms (Saleh et al., 2010).
科学的研究の応用
Antibacterial Agents
Research on derivatives of 6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has highlighted their potential as antibacterial agents. A study synthesized new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activity at concentrations as low as 10 μg/mL (Holla, Bhat, & Shetty, 2003). Similarly, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were explored, with certain compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antitumor Activities
Compounds with structural similarities to 6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one have shown potential in anticancer research. One study on antitumor benzothiazoles discovered that fluorinated derivatives were potently cytotoxic against certain human breast cell lines, showcasing the importance of fluorine substituents in the anticancer activity of these compounds (Hutchinson et al., 2001).
Antimicrobial Activity
The synthesis of new 1,2,4-triazinones has been directed towards evaluating their antimicrobial properties. For example, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives has been undertaken, revealing that these compounds exhibit excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Padalkar et al., 2014).
Antiviral and Antimycobacterial Activities
Research into fluorinated benzothiazolo imidazole compounds has shown promising antimycobacterial activity, suggesting their potential use in treatments against mycobacterial infections (Sathe et al., 2011). Another study developed benzamide-based 5-aminopyrazoles and their fused heterocycles, some of which exhibited significant antiviral activities against avian influenza virus H5N1, highlighting the potential of these compounds in antiviral therapy (Hebishy et al., 2020).
特性
IUPAC Name |
6-benzyl-3-(3-chloro-4-fluoroanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-12-9-11(6-7-13(12)18)19-16-20-15(23)14(21-22-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWXSJIPNLJUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)
![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)
![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)


